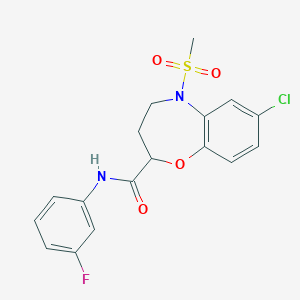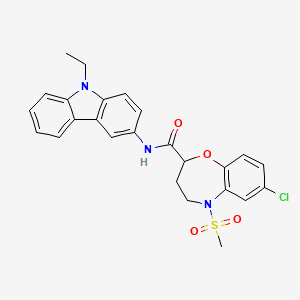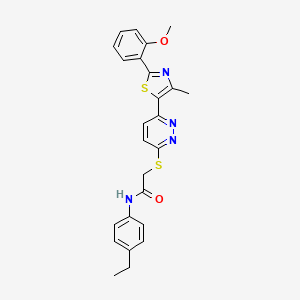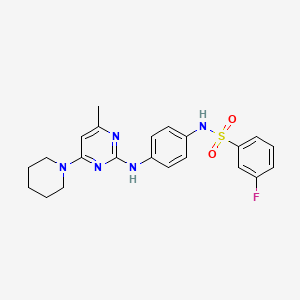![molecular formula C19H18BrN5O2 B11238904 1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11238904.png)
1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound features a brominated indazole moiety, a pyrrolidine ring, and a pyridine substituent, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole core, bromination, and subsequent functionalization. One common method involves the use of aldehyde phenylhydrazones, which undergo Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling to form the indazole ring . The bromination of the indazole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated indazole with a pyrrolidine derivative and a pyridine substituent through amide bond formation.
Chemical Reactions Analysis
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s indazole core is known for its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It can be used as a lead compound for developing new drugs.
Biological Studies: The compound can be used to study various biological pathways and molecular targets, such as kinases and receptors, due to its potential binding affinity and specificity.
Chemical Biology: Researchers can use the compound to probe cellular processes and understand the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate for synthesizing other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases and receptors. The indazole core can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate the activity of enzymes or receptors . This binding can lead to the inhibition or activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-2-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
MLi-2: A selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) used for Parkinson’s disease.
These compounds share the indazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of indazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C19H18BrN5O2 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18BrN5O2/c20-13-4-5-15-16(10-13)23-24-18(15)25-11-12(9-17(25)26)19(27)22-8-6-14-3-1-2-7-21-14/h1-5,7,10,12H,6,8-9,11H2,(H,22,27)(H,23,24) |
InChI Key |
KIPLXXGKBRAGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclohexyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11238837.png)



![2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11238850.png)
![2-(2-ethylphenoxy)-N-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]acetamide](/img/structure/B11238855.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11238867.png)

![N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238877.png)
![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11238881.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11238883.png)
![7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B11238888.png)
![6-methyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238889.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11238902.png)
